

Spectroscopic Data of 9,10-Dihydrophenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Dihydrophenanthrene

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This technical guide provides a comprehensive overview of the spectroscopic data for **9,10-Dihydrophenanthrene**, catering to researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **9,10-Dihydrophenanthrene**, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for 9,10-Dihydrophenanthrene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.75	m	2H	H-4, H-5
7.40 - 7.20	m	6H	H-1, H-2, H-3, H-6, H-7, H-8
2.88	s	4H	H-9, H-10

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data for 9,10-Dihydrophenanthrene

Chemical Shift (δ) ppm	Assignment
137.5	C-4a, C-4b
134.3	C-8a, C-10a
128.0	C-2, C-7
127.4	C-4, C-5
126.5	C-3, C-6
123.4	C-1, C-8
29.5	C-9, C-10

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data for 9,10-Dihydrophenanthrene

Wavenumber (cm^{-1})	Intensity	Assignment
3065 - 3020	Medium	Aromatic C-H Stretch
2935 - 2845	Medium	Aliphatic C-H Stretch
1605, 1485, 1450	Medium to Strong	Aromatic C=C Bending
750 - 730	Strong	Ortho-disubstituted C-H Bending

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data for 9,10-Dihydrophenanthrene

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
179	65	[M-H] ⁺
178	40	[M-2H] ⁺
165	30	[M-CH ₃] ⁺
152	15	[M-C ₂ H ₄] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **9,10-Dihydrophenanthrene** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. Standard acquisition parameters involve a spectral width of 250 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

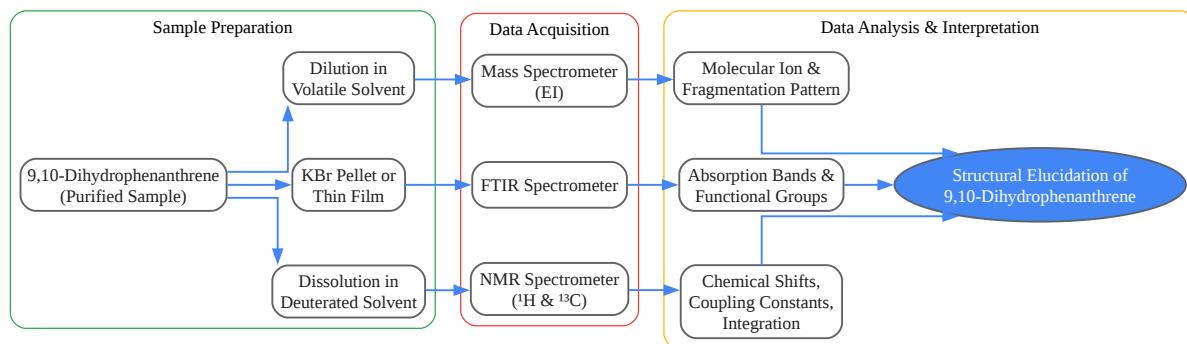
- Sample Preparation: A small amount of **9,10-Dihydrophenanthrene** is ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **9,10-Dihydrophenanthrene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is the most common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

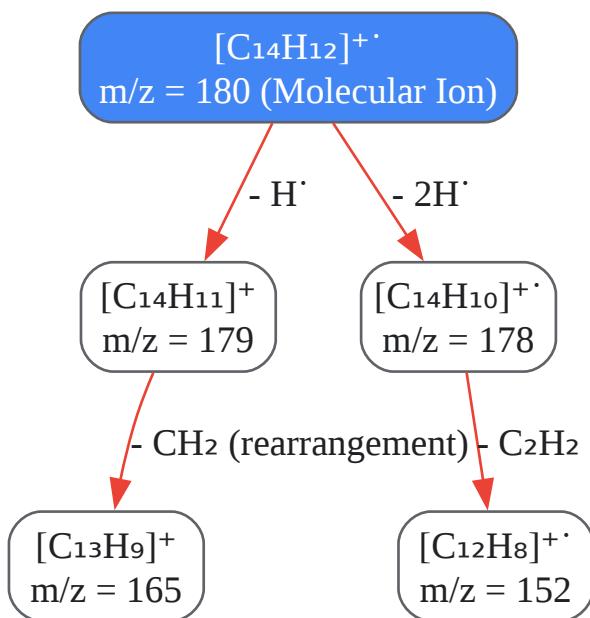
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **9,10-Dihydrophenanthrene**.



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Caption: Workflow for the spectroscopic analysis of **9,10-Dihydrophenanthrene**.



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Caption: Key fragmentation pathways of **9,10-Dihydrophenanthrene** in Mass Spectrometry.

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